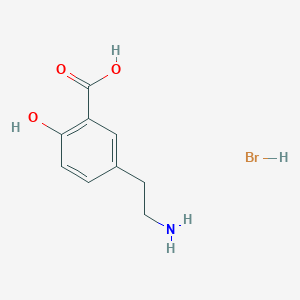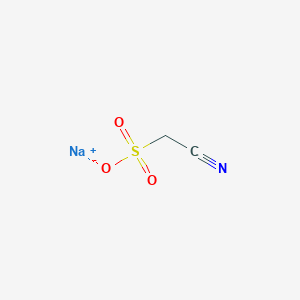
5-(2-Amino-ethyl)-2-hydroxy-benzoic acid hydrobromide; 94%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(2-Amino-ethyl)-2-hydroxy-benzoic acid hydrobromide” is a complex organic molecule. It likely contains an aminoethyl group (-NH2-CH2-CH2-) and a hydroxybenzoic acid group (a benzene ring with a -OH and -COOH attached), and is a hydrobromide salt .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving amines, carboxylic acids, and halogenated compounds .Chemical Reactions Analysis
The compound, being an organic molecule, would be expected to undergo various organic reactions. These could include reactions at the amine group, the carboxylic acid group, or the benzene ring .Wissenschaftliche Forschungsanwendungen
5-(2-Amino-ethyl)-2-hydroxy-benzoic acid hydrobromide; 94%-2-hydroxybenzoic acid hydrobromide is a useful compound for a variety of scientific research applications. It is commonly used as a reagent in organic synthesis and as a catalyst in peptide synthesis. Additionally, it is used in the synthesis of polymers and as a starting material for the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, such as antifungal agents and antibiotics.
Wirkmechanismus
Target of Action
Similar compounds such as 2-aminothiazole-based compounds have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Related compounds, such as 2-aminoethyl carboxamide derivatives, have been shown to inhibit monoamine oxidase (mao) with an initial competitive phase, followed by a time-dependent inhibition of mao . This suggests that 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Related compounds, such as 2-aminoethyl carboxamide derivatives, have been associated with the inhibition of monoamine oxidase (mao), suggesting that this compound may also affect similar pathways . Additionally, 2-aminothiazole-based compounds have been associated with various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
Related compounds, such as 2-aminothiazole-based compounds, have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects . This suggests that 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide may have similar effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2-Amino-ethyl)-2-hydroxy-benzoic acid hydrobromide; 94%-2-hydroxybenzoic acid hydrobromide in laboratory experiments include its low cost and its availability in a variety of concentrations. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is toxic and should be handled with caution.
Zukünftige Richtungen
The potential future directions for 5-(2-Amino-ethyl)-2-hydroxy-benzoic acid hydrobromide; 94%-2-hydroxybenzoic acid hydrobromide include further research into its biochemical and physiological effects, as well as its potential applications in pharmaceuticals and other fields. Additionally, further research into the mechanism of action of the compound could lead to the development of new synthetic reactions and compounds. Additionally, further research into the safety and toxicity of the compound could lead to improved safety protocols for laboratory use. Finally, further research into the potential of the compound as an anti-inflammatory and antioxidant could lead to the development of new therapeutic agents.
Synthesemethoden
The synthesis of 5-(2-Amino-ethyl)-2-hydroxy-benzoic acid hydrobromide; 94%-2-hydroxybenzoic acid hydrobromide is achieved through a two-step process. The first step involves the reaction of 2-hydroxybenzoic acid with ethyl bromide in the presence of a base, such as sodium hydroxide. The resulting product is a mixture of the desired 5-(2-Amino-ethyl)-2-hydroxy-benzoic acid hydrobromide; 94%-2-hydroxybenzoic acid hydrobromide and ethyl 2-hydroxybenzoate. The second step of the synthesis involves the reaction of the mixture with aqueous hydrobromic acid, which results in the formation of the desired 5-(2-Amino-ethyl)-2-hydroxy-benzoic acid hydrobromide; 94%-2-hydroxybenzoic acid hydrobromide.
Eigenschaften
IUPAC Name |
5-(2-aminoethyl)-2-hydroxybenzoic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.BrH/c10-4-3-6-1-2-8(11)7(5-6)9(12)13;/h1-2,5,11H,3-4,10H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZNLFCHHKSJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)C(=O)O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














